4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate
Description
4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate (CAS: 947669-91-2; PubChem CID: 17759121), also known as WWL70, is a synthetic carbamate derivative with a molecular weight of 437.50 g/mol. Its structure features a biphenyl core substituted with a carbamoyl group at the 4'-position and a methylcarbamate moiety linked to a second biphenyl-3-ylmethyl group. This compound has been identified as a potent inhibitor in chemoproteomic studies, targeting proteins of metabolic significance . It is commercially available through suppliers such as Sigma-Aldrich and Cayman Chemical, underscoring its relevance in biochemical research .
Properties
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-6-5-9-25(18-20)21-7-3-2-4-8-21)28(32)33-26-16-14-23(15-17-26)22-10-12-24(13-11-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJGYRHAOHORFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
WWL 123 is synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of 1,1’-biphenyl-3-ylmethylamine with methyl isocyanate to form the intermediate N-methylcarbamate. This intermediate is then reacted with 4-aminocarbonyl-1,1’-biphenyl-4-yl ester under controlled conditions to yield WWL 123 .
Industrial Production Methods
Industrial production of WWL 123 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
WWL 123 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the carbamate ester moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
WWL 123 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ABHD6 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating endocannabinoid signaling and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for epilepsy, metabolic disorders, and inflammation.
Industry: Utilized in the development of new pharmacological agents targeting neurological and metabolic diseases .
Mechanism of Action
WWL 123 exerts its effects by inhibiting the enzyme alpha/beta-hydrolase domain 6 (ABHD6). This enzyme is involved in the hydrolysis of monoacylglycerols, such as the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, WWL 123 increases the levels of 2-AG, which in turn modulates cannabinoid receptor signaling. This mechanism is particularly relevant in the context of epilepsy, where enhanced endocannabinoid signaling can reduce seizure activity .
Comparison with Similar Compounds
Carbamate vs. Sulfonamide Derivatives
The carbamate group in WWL70 distinguishes it from sulfonamide-based inhibitors like N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (). Sulfonamide derivatives exhibit enhanced hydrophilicity due to their polar sulfonamide moiety, whereas the carbamate group in WWL70 may confer better membrane permeability due to its moderate lipophilicity. Structural optimization studies show that substituting the biphenyl-carbonyl group with hydrophobic fragments (e.g., naphthyl or diphenylmethane) improves target binding affinity, but at the cost of solubility .
Fluorinated Biphenyl Analogues
Fluorinated biphenyl compounds, such as 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl (TBDFBP) and 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl (DFDMBP), synthesized via Suzuki-Miyaura coupling (average yield: 78%), demonstrate how fluorine substituents enhance metabolic stability and electron-withdrawing effects. In contrast, WWL70’s carbamoyl and methylcarbamate groups prioritize hydrogen-bonding interactions over electronic modulation .
Physicochemical and Crystallographic Properties
Solubility and Packing
Crystal structures of ester-terminated biphenyl compounds (e.g., ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate) reveal triclinic or monoclinic packing driven by hydrogen bonding . For instance, 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid (density: ~1.17 g/cm³) exhibits moderate hydrophobicity, whereas WWL70’s carbamoyl groups may increase polarity .
Thermal Stability
Fluorinated biphenyl derivatives like DFBPE (boiling point: ~530°C predicted) exhibit high thermal stability due to strong C–F bonds . WWL70’s thermal properties are unreported, but its carbamate linkages may decompose at lower temperatures compared to fluorinated analogues.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl core with carbamate functional groups that are known to influence biological activity. Its molecular formula is C30H34N6O, indicating the presence of multiple nitrogen atoms which may play a role in its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in the body. Research suggests that compounds with similar structures often target proteasome pathways or act as enzyme inhibitors.
In Vitro Studies
Several studies have evaluated the in vitro activity of this compound against various cell lines:
- Cytotoxicity : In one study, the compound showed significant cytotoxic effects on multiple myeloma cell lines (RPMI 8226 and MM1.R), with half-maximal effective concentrations (EC50) reported at 31 nM and 23 nM, respectively. This aligns closely with established proteasome inhibitors such as bortezomib .
- Enzyme Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. Similar carbamate derivatives have demonstrated binding interactions with key residues in the AChE active site, suggesting a mechanism for inhibition .
Table 1: Summary of Biological Activity Results
| Study | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | RPMI 8226 | 31 | Proteasome inhibition |
| Cytotoxicity | MM1.R | 23 | Proteasome inhibition |
| AChE Inhibition | Various | N/A | Enzyme inhibition |
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated multiple myeloma cell lines with varying concentrations of the compound. The results indicated a dose-dependent response in cell viability, confirming its potential as an anticancer agent. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy against cancer cells .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar carbamate compounds. The study utilized animal models to assess behavioral changes and biochemical markers associated with neurodegeneration. The findings suggested that these compounds could mitigate cognitive decline through AChE inhibition and modulation of neuroinflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
